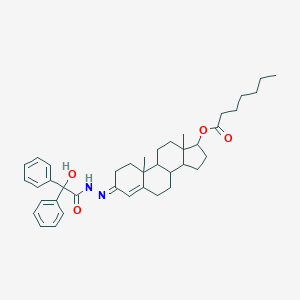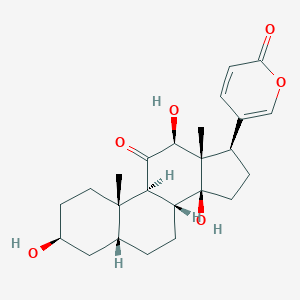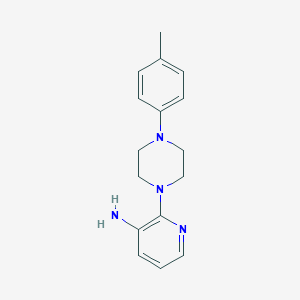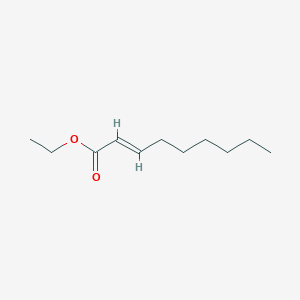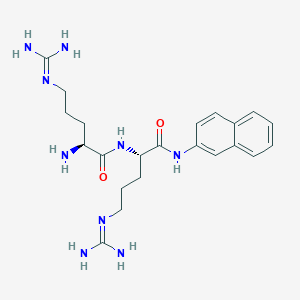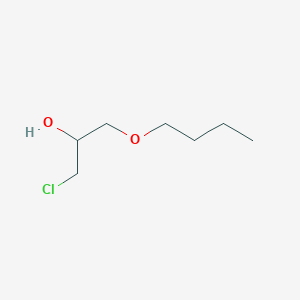
2-Propanol, 1-butoxy-3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-butoxy-3-chloro-, also known as butoxychlor, is a chlorinated hydrocarbon that has been used as a pesticide and herbicide. It was first introduced in the 1940s and has been used extensively in agriculture and horticulture. However, due to its potential toxicity, its use has been restricted or banned in many countries.
Wirkmechanismus
Butoxychlor acts as a pesticide by disrupting the nervous system of insects. It inhibits the function of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system.
Biochemische Und Physiologische Effekte
Butoxychlor has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds. In humans, exposure to 2-Propanol, 1-butoxy-3-chloro- can cause skin irritation, respiratory problems, and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
Butoxychlor can be used in laboratory experiments to study the effects of pesticides on living organisms. However, due to its potential toxicity, its use is limited and alternative methods are preferred.
Zukünftige Richtungen
1. Development of alternative pesticides that are less toxic to humans and the environment.
2. Further research on the mechanism of action of 2-Propanol, 1-butoxy-3-chloro- and other pesticides.
3. Development of methods to detect and monitor the levels of 2-Propanol, 1-butoxy-3-chloro- and other pesticides in the environment.
4. Investigation of the long-term effects of exposure to 2-Propanol, 1-butoxy-3-chloro- and other pesticides on human health.
5. Development of methods to mitigate the harmful effects of pesticides on the environment.
Synthesemethoden
Butoxychlor can be synthesized by reacting 1-chloro-3-butoxypropane with sodium or potassium hydroxide in a solvent such as ethanol or methanol. The reaction produces 2-Propanol, 1-butoxy-3-chloro- and sodium or potassium chloride.
Wissenschaftliche Forschungsanwendungen
Butoxychlor has been extensively studied for its potential toxicity to humans and the environment. It has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds.
Eigenschaften
CAS-Nummer |
16224-33-2 |
|---|---|
Produktname |
2-Propanol, 1-butoxy-3-chloro- |
Molekularformel |
C7H15ClO2 |
Molekulargewicht |
166.64 g/mol |
IUPAC-Name |
1-butoxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
IZHGMMBZJWHGND-UHFFFAOYSA-N |
SMILES |
CCCCOCC(CCl)O |
Kanonische SMILES |
CCCCOCC(CCl)O |
Andere CAS-Nummern |
16224-33-2 |
Synonyme |
1-Butoxy-3-chloro-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



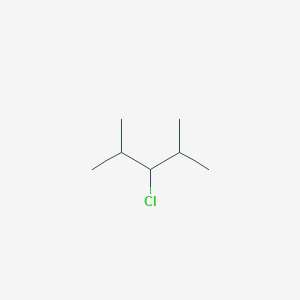
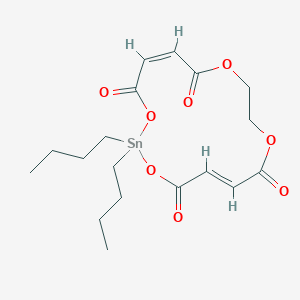
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

